Alcaloides do tipo crinina e haemanatina da família Amaryllidaceae
Amaryllidaceae alkaloids, including crinine- and haemanthamine-type compounds, are a diverse group of natural products found predominantly in the Amaryllidaceae family of plants. These alkaloids exhibit a wide range of biological activities, making them valuable targets for medicinal chemistry research. Crinine derivatives are known for their potential as anti-inflammatory agents due to their ability to inhibit inflammatory responses at molecular levels. Haemanthamine-type alkaloids, on the other hand, have been shown to possess cytotoxic properties and are being explored for their anti-cancer potential.
Structurally, crinine-type alkaloids typically feature a tricyclic core with an indole ring attached through various substituents, contributing to their diverse biological activities. Haemanthamine-type alkaloids often exhibit similar structural features but may differ in functional groups or substitutions, which can influence their pharmacological properties. Both types of alkaloids are characterized by their complex chemistry and require precise synthesis methods for pharmaceutical development.
In summary, these natural products offer promising opportunities for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer therapeutics.

Estrutura | Nome químico | CAS | MF |
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3H,6H-5,11b-Ethano[1,3]dioxolo[4,5-j]phenanthridine,4,4a-dihydro-3,7-dimethoxy-, (3R,4aR,5S,11bS)- | 1162-10-3 | C18H21NO4 |
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3H,6H-5,11b-Ethano[1,3]dioxolo[4,5-j]phenanthridin-3-ol, 4,4a-dihydro-, (3R,4aS,5R,11bR)- | 25375-48-8 | C16H17NO3 |
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crinamine | 639-41-8 | C17H19NO4 |
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(15S,17R,19S)-6,8,16-Trioxa-1-azahexacyclo[13.3.2.03,11.05,9.012,17.012,19]icosa-3,5(9),10,13-tetraene | 6900-81-8 | C16H15NO3 |
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(1alpha,3alpha)-7-methoxycrinan-1,3-diol | 4673-18-1 | C17H21NO5 |
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buphanisine | 468-22-4 | C17H19NO3 |
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crinine | 510-67-8 | C16H17NO3 |
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Flexinine | 509-88-6 | C16H17NO4 |
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(3alpha)-7-methoxy-1,2-didehydrocrinan-3-ol | 7363-25-9 | C17H19NO4 |
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6-O-methylhaemanthidine | 120293-53-0 | C18H21NO5 |
Literatura Relacionada
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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